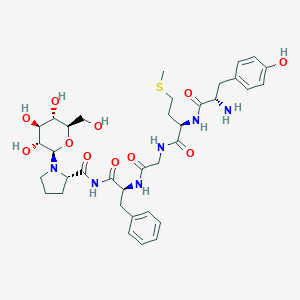
3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine
説明
3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine is a synthetic compound that belongs to the class of quinuclidine derivatives. It is known for its potent and selective antagonistic properties towards the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine involves multiple steps. Initially, [3-^3H]quinuclidol is prepared by catalytic tritiation of quinuclidone with platinum dioxide (PtO₂). Subsequently, the reaction of [3-^3H]quinuclidol with 1-phenyl-1-cyclopentyl-cycloethane yields the target product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
化学反応の分析
Types of Reactions
3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s ability to selectively antagonize NMDA receptors makes it valuable in studying synaptic plasticity and neurodegenerative diseases.
Medicine: It has potential therapeutic applications in treating conditions related to NMDA receptor dysfunction, such as Alzheimer’s disease and schizophrenia.
Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The compound exerts its effects by selectively antagonizing the NMDA receptor. This receptor is involved in synaptic plasticity and memory formation. By blocking the receptor, 3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and preventing excitotoxicity.
類似化合物との比較
Similar Compounds
Penehyclidine: An anticholinergic agent that selectively antagonizes M1 and M3 receptors.
Quinuclidine derivatives: Various compounds with similar quinuclidine structures but different functional groups.
Uniqueness
3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine is unique due to its selective antagonism of the NMDA receptor, which distinguishes it from other quinuclidine derivatives that may target different receptors or have different pharmacological profiles .
特性
IUPAC Name |
(1R)-2-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1-cyclopentyl-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21/h1-3,6-7,16,18-19,22H,4-5,8-15H2/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKRIWMDLNOSLI-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@](CO[C@H]2CN3CCC2CC3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150657 | |
| Record name | 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114121-68-5 | |
| Record name | 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114121685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)




![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)






